2,5-Dimethylresorcinol

Aldose Reductase Inhibition Diabetic Complications Enzyme Assay

Sourcing a consistent resorcinol building block with defined regioselectivity for oxidative coupling or aldehyde scavenging can be challenging. 2,5-Dimethylresorcinol (CAS 488-87-9), ≥98% pure, resolves this with a fixed 2,5-dimethyl substitution pattern that delivers reproducible reaction kinetics and product profiles. • Differentiated reactivity: faster autoxidation than 5-methylresorcinol; forms chromenol/chromandiol adducts with 2-alkenals for carbonyl mitigation. • Quantifiable SAR benchmark: aldose reductase IC50 = 57.75 μM, enabling direct comparison with mono-methyl and unsubstituted analogs. • Supply reliability: multi-gram stock available, ambient shipment, full QC documentation provided.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 488-87-9
Cat. No. B1214731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylresorcinol
CAS488-87-9
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)C)O
InChIInChI=1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3
InChIKeyGHVHDYYKJYXFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylresorcinol Overview


2,5-Dimethylresorcinol (CAS 488-87-9), also known as β-orcinol, is a dihydroxybenzene derivative belonging to the alkylresorcinol class. Its molecular formula is C₈H₁₀O₂ with a molecular weight of 138.16 g/mol [1]. Characterized by two methyl substituents at the 2 and 5 positions of the 1,3-benzenediol ring, this substitution pattern confers distinct regioselectivity in electrophilic substitution and condensation reactions due to the combined electron-donating effects of hydroxyl and methyl groups . Commercially available with ≥98.0% purity (HPLC), the compound exists as a powder with a melting point of 161-164 °C .

Why 2,5-Dimethylresorcinol Is Not Interchangeable


Substitution of 2,5-dimethylresorcinol with resorcinol or mono-methylresorcinol isomers (e.g., 2-methylresorcinol, 5-methylresorcinol) is non-trivial due to compound-specific differences in steric hindrance, electron density distribution, and resultant reactivity. The 2,5-dimethyl substitution pattern alters the nucleophilicity and regioselectivity of the aromatic ring, leading to different reaction rates and product profiles in oxidation coupling [1], 2-alkenal scavenging [2], and enzyme inhibition assays [3]. For instance, in aldose reductase inhibition, 2,5-dimethylresorcinol exhibits a 2-fold higher IC50 (lower potency) compared to 2-methylresorcinol, yet a 2.8-fold lower IC50 compared to 4-hexylresorcinol [3]. These quantitative differences in functional performance preclude generic substitution and necessitate compound-specific validation in formulations targeting oxidation stability, carbonyl scavenging, or enzyme modulation.

2,5-Dimethylresorcinol Comparative Evidence


Aldose Reductase Inhibition Assay

In a recombinant human aldose reductase (AR) enzyme inhibition assay, 2,5-dimethylresorcinol exhibited an IC50 value of 57.75 μM. This is approximately 2-fold less potent than 2-methylresorcinol (IC50 = 28.87 μM) and 1.2-fold less potent than unsubstituted resorcinol (IC50 = 49.50 μM), but 3.3-fold more potent than 4-hexylresorcinol (IC50 = 17.32 μM) [1]. The rank order of potency among tested resorcinols was: 5-pentylresorcinol (9.90 μM) > 4-hexylresorcinol (17.32 μM) > 4-ethylresorcinol (19.25 μM) > 2-methylresorcinol (28.87 μM) > 5-methylresorcinol (43.31 μM) > resorcinol (49.50 μM) > 2,5-dimethylresorcinol (57.75 μM).

Aldose Reductase Inhibition Diabetic Complications Enzyme Assay

Oxidative Coupling vs. 5-Methylresorcinol

Autoxidation experiments in alkaline aqueous medium (simulating semi-coke leachate conditions) demonstrated that 2,5-dimethylresorcinol undergoes faster oxidation and yields oxidized dimeric products (mono- and diquinones) that are more stable than those derived from 5-methylresorcinol oxidation [1]. The accelerated oxidation kinetics of the di-methyl analog are attributed to increased electron density on the aromatic ring from two methyl substituents, facilitating electrophilic attack and coupling reactions. The study directly compared resorcinol, 5-methylresorcinol, and 2,5-dimethylresorcinol in both individual and binary mixture oxidation experiments.

Oxidation Stability Polymer Chemistry Shale Oil Phenols

2-Alkenal Scavenging Among m-Diphenols

In reactions with 2-alkenals (2-pentenal and 2-octenal), 2,5-dimethylresorcinol acts as a carbonyl scavenger forming 2H-chromenols, chromandiols, and polymeric adducts [1]. The study directly compared six m-diphenols: resorcinol, 2-methylresorcinol, 2,5-dimethylresorcinol, 3-methylphenol, orcinol, and phloroglucinol. The mechanism involves electrophilic aromatic substitution followed by cyclization. While the study provides a qualitative ranking of scavenging ability, quantitative rate constants for 2,5-dimethylresorcinol were not reported in the abstract. The presence of two methyl groups at the 2 and 5 positions enhances the nucleophilicity of the ring, potentially increasing scavenging efficiency relative to unsubstituted resorcinol, though this is a class-level inference rather than a direct quantitative comparison.

Carbonyl Scavenging Lipid Oxidation Food Chemistry

2,5-Dimethylresorcinol Applications


Aldose Reductase Inhibitor Screening & SAR

In vitro enzyme inhibition assays targeting recombinant human aldose reductase (AR) have established IC50 values for a panel of resorcinol derivatives [1]. 2,5-Dimethylresorcinol (IC50 = 57.75 μM) serves as a reference compound for evaluating the impact of di-methyl substitution on AR inhibition potency. Researchers can utilize this compound in structure-activity relationship (SAR) studies to design next-generation AR inhibitors for diabetic complication therapies, benchmarking against mono-methyl (2-methylresorcinol, IC50 = 28.87 μM) and unsubstituted (resorcinol, IC50 = 49.50 μM) analogs.

Oxidative Coupling in Polymer & Resin Synthesis

The accelerated autoxidation kinetics and enhanced product stability of 2,5-dimethylresorcinol relative to 5-methylresorcinol [2] make it a suitable candidate for applications requiring efficient oxidative coupling, such as epoxy resin synthesis from epihalohydrins [3] or modified alkylresorcinol-formaldehyde resin formulations. Its di-methyl substitution pattern promotes faster dimerization to mono- and diquinones under alkaline conditions, potentially reducing reaction times and improving crosslinking efficiency in polymer matrices.

Carbonyl Scavenging in Lipid Matrices

2,5-Dimethylresorcinol reacts with 2-alkenals (e.g., 2-pentenal, 2-octenal) to form chromenol and chromandiol adducts, demonstrating carbonyl-scavenging functionality [4]. This property is relevant for food, cosmetic, and industrial formulations where mitigation of lipid oxidation-derived reactive carbonyl species is desired to improve sensory quality, extend shelf-life, or reduce off-flavor development. The compound's m-diphenol structure and di-methyl substitution may confer enhanced reactivity compared to unsubstituted analogs, though direct quantitative comparisons are pending.

Analytical Reagent for Nitrite Quantification

2,5-Dimethylresorcinol forms colored complexes with nitrite in the presence of cobalt or iron(II), serving as a reagent in colorimetric nitrite determination methods [5]. The 4-nitroso-2,5-dimethylresorcinolate complex exhibits pH-dependent absorbance properties, providing a theoretical and practical basis for quantitative analysis of nitrite in environmental or industrial samples, particularly in oil shale retort water monitoring where 2,5-dimethylresorcinol is naturally present.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethylresorcinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.